molecular formula C14H18BNO2 B1589108 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 476004-81-6

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1589108
CAS No.: 476004-81-6
M. Wt: 243.11 g/mol
InChI Key: IAQBURSQTCOSBP-UHFFFAOYSA-N
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Description

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research by Liao et al. (2022) highlights the synthesis and characterization of related compounds with a focus on crystal structure and Density Functional Theory (DFT) studies. This demonstrates the applicability of such compounds in understanding molecular structures and their optimization through computational methods (Liao et al., 2022).
  • Similarly, Wu et al. (2021) synthesized compounds related to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, providing insights into their crystal structures and vibrational properties. This type of research is crucial for understanding the physical and chemical properties of such compounds (Wu et al., 2021).

Application in Fluorescence Probes

  • Shen You-min (2014) synthesized a near-infrared fluorescence probe using a related compound. This illustrates the potential use of such compounds in developing novel fluorescence probes, which are critical in biochemical and medical imaging applications (Shen You-min, 2014).

Molecular Structural Analysis

  • The research by Huang et al. (2021) on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds demonstrates the importance of these compounds in molecular structural analysis using DFT, which can reveal physicochemical properties essential for various applications (Huang et al., 2021).

Advancement in Organic Synthesis

  • The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, as explored by Takagi and Yamakawa (2013), showcases the advancements in organic synthesis techniques. These compounds can serve as intermediates in the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQBURSQTCOSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463430
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476004-81-6
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Customer
Q & A

Q1: What is significant about the synthesis of indole-2-boronic acid pinacol ester described in the research paper?

A1: The paper describes a novel method for synthesizing indole-2-boronic acid pinacol ester using a boron trifluoride etherate (BF3⋅Et2O) catalyst. [] This is significant because:

  • C2-Selectivity: The reaction exhibits unusual selectivity for the C2 position of the indole ring, which is challenging to achieve with traditional methods. []
  • Non-Transition Metal Catalyst: The use of BF3⋅Et2O as a catalyst is notable because it is a simple, inexpensive, and readily available alternative to expensive transition metal catalysts often employed in C-H borylation reactions. []
  • Broad Scope: The reaction tolerates various functional groups on the indole ring and is also applicable to other heteroarenes like pyrrole and benzo[b]thiophene. []

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